molecular formula C12H16ClNO3 B5372794 4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride

4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride

Cat. No.: B5372794
M. Wt: 257.71 g/mol
InChI Key: FBBJXMORBXGFCX-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzodioxole moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride typically involves the reaction of 1,3-benzodioxole with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yloxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-2-11-12(15-8-14-11)7-10(1)16-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBJXMORBXGFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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